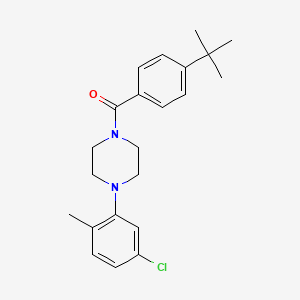

4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone is a useful research compound. Its molecular formula is C22H27ClN2O and its molecular weight is 370.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone, with the CAS number 693800-01-0, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H27ClN2O

- Molecular Weight : 370.92 g/mol

- SMILES Notation : CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology. The following sections detail its effects on cancer cell lines and other biological targets.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays revealed significant inhibitory effects on several cancer cell lines, including:

- MDA-MB-231 (Triple-Negative Breast Cancer) : Exhibited an IC50 value of approximately 0.126 μM, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

- MCF-7 (Breast Cancer) : Showed a selectivity index favoring cancer cells over non-cancerous cells, suggesting a targeted therapeutic effect .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MDA-MB-231 | 0.126 | 11.73 |

| MCF-7 | 0.87–12.91 | 17.02 |

The compound's mechanism appears to involve:

- Inhibition of Cell Proliferation : It disrupts cell cycle progression and induces apoptosis in cancer cells.

- Inhibition of Matrix Metalloproteinases (MMPs) : Demonstrated significant activity against MMP-2 and MMP-9, which are involved in tumor metastasis .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuropharmacological activity. The piperazine moiety is known for its role in modulating neurotransmitter systems, which may contribute to potential anxiolytic or antidepressant effects.

Case Studies and Research Findings

- In Vivo Studies : Animal models have shown that treatment with this compound can reduce tumor size significantly compared to controls, supporting its therapeutic potential in oncology .

- Toxicology Reports : Initial toxicity studies indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development .

科学的研究の応用

Based on the search results, here's what is known about the applications of the chemical compound "4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone":

Basic Information

this compound is a chemical compound with the molecular formula C22H27ClN2O and a molecular weight of 370.9 g/mol . It is also known by other names and identifiers, including:

- 693800-01-0

- 1-(4-tert-butylbenzoyl)-4-(5-chloro-2-methylphenyl)piperazine

- (4-(Tert-butyl)phenyl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone

- MFCD01567650

- CAS Number: 693800-01-0

Potential Applications

While the provided search results do not offer explicit details regarding specific applications of "this compound," some results provide context clues:

- Targeted Protein Degradation (TPD): One search result discusses targeted protein degradation as a strategy to overcome undruggable targets and drug resistance . TPD utilizes molecular glues (MGs) and proteolysis targeting chimeras (PROTACs) .

- Molecular Glues (MGs): The same search result mentions molecular glues and their role in targeted protein degradation, giving examples of compounds like thalidomide, pomalidomide, and lenalidomide . These compounds can bind to cereblon (CRBN) and mediate anti-proliferative activities .

特性

IUPAC Name |

(4-tert-butylphenyl)-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O/c1-16-5-10-19(23)15-20(16)24-11-13-25(14-12-24)21(26)17-6-8-18(9-7-17)22(2,3)4/h5-10,15H,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHWNGIENDAEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。